

L-Moses bromodomain inhibitor specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **L-Moses**

Cat. No.: S533399

Get Quote

Specificity and Binding Affinity

The core validation data for **L-Moses** is presented in the table below, which compiles key quantitative findings from biophysical and cellular assays.

Assay Type	Target	Result (Ki/KD/IC ₅₀)	Context and Purpose
HTRF Binding Competition [1]	PCAF Bromodomain	Ki = 47 nM	Measures direct binding affinity in a cell-free system.
BROMOscan [1]	PCAF Bromodomain	KD = 48 nM	Assesses binding affinity across a wide range of bromodomains.
BROMOscan [1]	GCN5 Bromodomain	KD = 220 nM	Assesses binding affinity across a wide range of bromodomains.
Isothermal Titration Calorimetry (ITC) [1]	PCAF Bromodomain	KD = 126 nM	Confirms binding affinity and provides thermodynamic data.
Isothermal Titration Calorimetry (ITC) [1]	GCN5 Bromodomain	KD = 600 nM	Confirms binding affinity and provides thermodynamic data.

Assay Type	Target	Result (Ki/KD/IC ₅₀)	Context and Purpose
Cellular NanoBRET [1]	PCAF Bromodomain	IC ₅₀ = 220 nM	Measures displacement from histones in live cells, confirming cellular target engagement.
Cellular Pull-Down [1]	Full-length PCAF	IC ₅₀ = 660 nM	Competes with immobilized L-Moses to pull down full-length protein from cell lysates.
Cellular Pull-Down [1]	Full-length GCN5	IC ₅₀ = 220 nM	Competes with immobilized L-Moses to pull down full-length protein from cell lysates.
BROMOscan Selectivity [2] [1]	BRD4 (BD1)	~4500-fold selectivity vs. PCAF	Demonstrates exceptional specificity by showing negligible activity against a major BET protein.

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the validation methodologies, here are the protocols for two critical experiments.

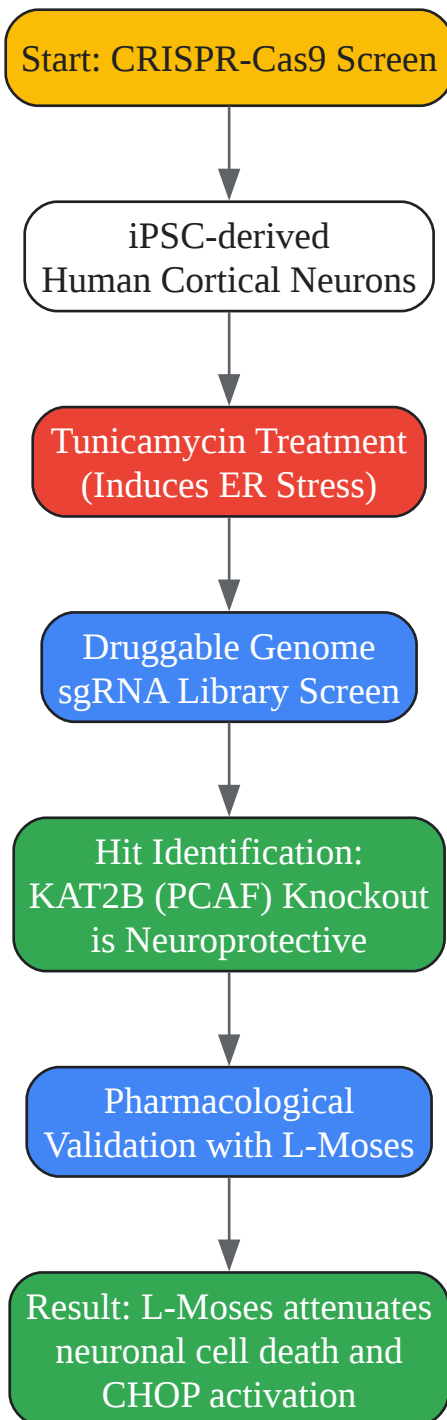
- **BROMOscan Selectivity Assay:** This high-throughput method quantitatively evaluates a compound's interaction with a diverse panel of bromodomains [1].
 - **Principle:** Bromodomains are expressed as T7 phage-fused proteins.
 - **Incubation:** The protein is incubated with the test compound (**L-Moses**) and a immobilized ligand.
 - **Detection:** Bound phage is detected using Quant-iT PicoGreen dye, which fluoresces upon interaction with phage DNA.
 - **Data Analysis:** The signal reduction compared to a DMSO control is used to calculate the dissociation constant (KD), providing a precise measure of binding affinity for each bromodomain in the panel.
- **Cellular NanoBRET Target Engagement:** This assay confirms that **L-Moses** effectively engages its intended target within the complex environment of a living cell [1].

- **Cell Line:** HEK293 cells.
- **Transfection:** Cells are engineered to express a NanoLuc-tagged version of the PCAF bromodomain.
- **Treatment:** Cells are treated with a cell-permeable fluorescent tracer that binds to the bromodomain and generates a BRET (Bioluminescence Resonance Energy Transfer) signal.
- **Competition & Measurement:** Cells are then treated with **L-Moses**. As it competes with the tracer for binding to the bromodomain, the BRET signal decreases. The **IC₅₀ value (220 nM)** is calculated from this dose-dependent signal reduction.

Functional Validation in Disease Models

Beyond binding assays, **L-Moses** has been functionally validated in a disease-relevant context, demonstrating its utility as a research tool.

A 2023 study in *Scientific Reports* used **L-Moses** to investigate neuronal cell death [3]. The research followed the workflow below, ultimately showing that **L-Moses** provides neuroprotection by attenuating the unfolded protein response.



[Click to download full resolution via product page](#)

Key Distinctions and Applications

- **L-Moses vs. BET Inhibitors:** **L-Moses** and BET inhibitors like JQ1 target different epigenetic "reader" proteins [4] [5]. **L-Moses** is highly selective for **PCAF/GCN5**, while BET inhibitors (e.g., I-

BET151, JQ1) target **BRD2, BRD3, BRD4, and BRDT** [6] [7] [8]. This makes them tools for investigating distinct biological pathways and diseases.

- **Using the Negative Control:** For rigorous research, it is recommended to use **D-Moses**, the enantiomeric negative control of **L-Moses**, which has much lower affinity for PCAF/GCN5 [1]. This helps confirm that observed biological effects are due to specific target engagement and not off-target activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. L-Moses A chemical probe for PCAF and GCN5 ... [thesgc.org]
2. L Moses dihydrochloride | Bromodomain Inhibitors [rndsystems.com]
3. CRISPR-Cas9 genetic screen leads to the discovery of L - Moses ... [nature.com]
4. and extraterminal (BET) proteins: biological functions... Bromodomain [nature.com]
5. jq1 induces cell cycle arrest and apoptosis of... Bromodomain inhibitor [spandidos-publications.com]
6. A HPLC-MS/MS method for determination of a BET bromodomain ... [dovepress.com]
7. BET Bromodomain Inhibitors With One-step Synthesis ... [pmc.ncbi.nlm.nih.gov]
8. Replication Study: BET Bromodomain Inhibition to Target c-Myc [elifesciences.org]

To cite this document: Smolecule. [L-Moses bromodomain inhibitor specificity validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533399#l-moses-bromodomain-inhibitor-specificity-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com